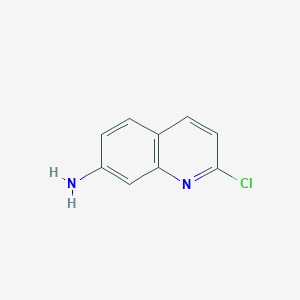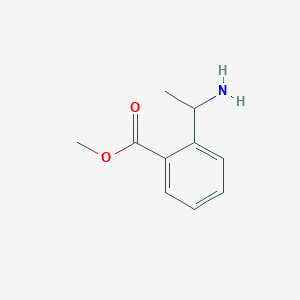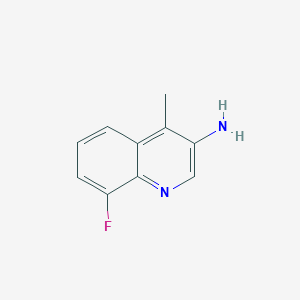
8-Fluoro-4-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-methylquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C({10})H({9})FN(_{2}). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position and a methyl group at the 4th position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-methylquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: Starting from 2-fluoroaniline and acetylacetone, a cyclization reaction is carried out in the presence of a suitable catalyst to form the quinoline ring.
Nitration and Reduction: The intermediate product undergoes nitration followed by reduction to introduce the amine group at the 3rd position.
Methylation: Finally, a methylation step is performed to introduce the methyl group at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include potassium carbonate, iodine, and copper(II) acetylacetonate .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially leading to the formation of dihydroquinolines.
Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
8-Fluoro-4-methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a key intermediate in the synthesis of drugs with antimalarial, antibacterial, and anticancer properties.
Industry: It finds applications in the development of agrochemicals and dyes
Mechanism of Action
The mechanism by which 8-Fluoro-4-methylquinolin-3-amine exerts its effects is largely dependent on its interaction with biological targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This interaction can disrupt critical biological pathways, making it effective in treating various diseases .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Lacks the methyl group at the 4th position, resulting in different chemical properties.
4-Methylquinoline: Does not have the fluorine atom, affecting its biological activity.
3-Aminoquinoline: Lacks both the fluorine and methyl groups, leading to distinct reactivity and applications.
Uniqueness
8-Fluoro-4-methylquinolin-3-amine is unique due to the combined presence of the fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
8-fluoro-4-methylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQPASUCSXVAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785535-58-1 |
Source


|
| Record name | 8-fluoro-4-methylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
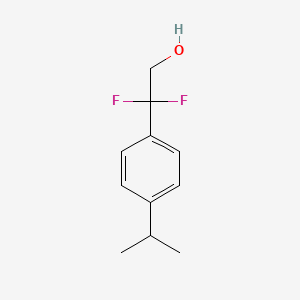
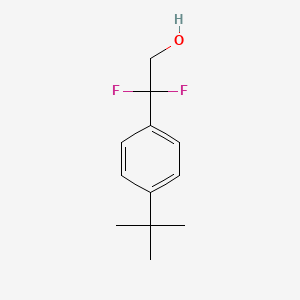
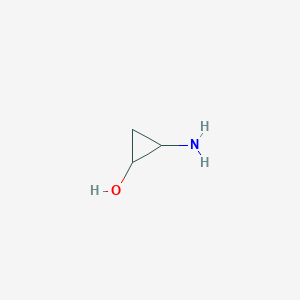
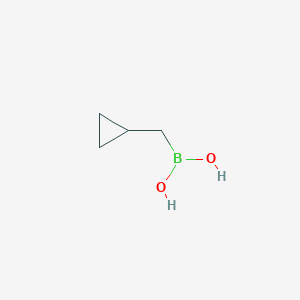
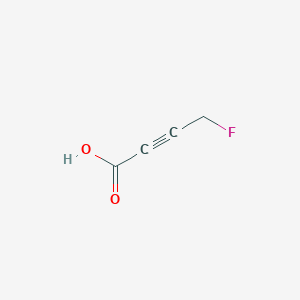
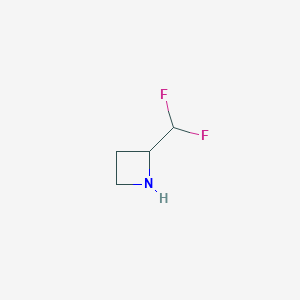
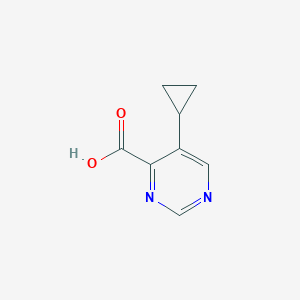
![{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine](/img/structure/B8011107.png)
![8-Chloroimidazo[1,2-a]pyridin-2-ol](/img/structure/B8011117.png)
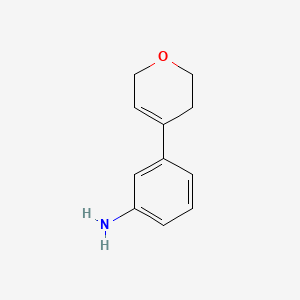
![(2,2-Difluorospiro[2.5]octan-6-yl)methanol](/img/structure/B8011139.png)
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8011146.png)
